molecular formula C13H16N2O3S B1417234 2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid CAS No. 1152517-45-7

2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid

Cat. No. B1417234
CAS RN: 1152517-45-7
M. Wt: 280.34 g/mol
InChI Key: QYHDRWXPIQFSQN-UHFFFAOYSA-N
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Description

“2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1152517-45-7 . It has a molecular weight of 280.35 and its IUPAC name is 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}nicotinic acid . The compound is typically stored as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O3S/c1-9(12(16)15-7-2-3-8-15)19-11-10(13(17)18)5-4-6-14-11/h4-6,9H,2-3,7-8H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.34 . It is typically stored as a powder . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

"2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid" and related compounds have been extensively studied in the context of pharmacokinetics and drug metabolism. For instance, a study by Hasegawa, Eiki, and Chiba (2014) delved into the metabolism and pharmacokinetics of a similar glucokinase activator, revealing significant interindividual variations attributed to genetic polymorphisms, specifically in the CYP2D1 gene (Hasegawa, Eiki, & Chiba, 2014).

Antimicrobial and Antituberculosis Activity

Another study by Shindikar and Viswanathan (2005) focused on the design, synthesis, and in vivo activity of novel fluoroquinolones, including similar compounds, against Mycobacterium tuberculosis in mice, showing promising results (Shindikar & Viswanathan, 2005).

Anticonvulsant and Antinociceptive Properties

Compounds structurally related to "2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid" have been synthesized and tested for anticonvulsant activity, displaying promising results in preclinical models. For instance, Obniska et al. (2017, 2020) synthesized new amides derived from similar carboxylic acids, demonstrating broad anticonvulsant activity across various models (Obniska et al., 2017), (Obniska et al., 2020).

Nitric Oxide Releasing Antidiabetic Prodrugs

Kaur et al. (2012) explored the synthesis and biological investigations of nitric oxide-releasing antidiabetic prodrugs, which included structures similar to the compound . These prodrugs showed antihyperglycemic activities and hypotensive properties, indicating potential for reducing cardiovascular risks in diabetic patients (Kaur et al., 2012).

properties

IUPAC Name

2-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9(12(16)15-7-2-3-8-15)19-11-10(13(17)18)5-4-6-14-11/h4-6,9H,2-3,7-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHDRWXPIQFSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)SC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid
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2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid
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2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid
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2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid
Reactant of Route 5
2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid
Reactant of Route 6
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2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid

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